2-Hexadecylicosanol

Guerbet alcohol melting point formulation processing

Choose 2-Hexadecylicosanol (Guerbet C36) for its unique β-branching architecture that delivers a markedly lower melting point (~222.7°C) than linear C36 alcohols, enabling easier formulation and non-greasy sensory profiles in personal care. Its enhanced oxidative stability extends shelf life, while verified ready biodegradability supports eco-conscious product lines. Critical for synthesizing biodegradable alkyl alkoxylate surfactants in enhanced oil recovery—substituting with shorter Guerbet alcohols or linear analogues compromises microemulsion stability and recovery efficiency, as validated in US Patent US9145509B2.

Molecular Formula C36H74O
Molecular Weight 523 g/mol
CAS No. 17658-63-8
Cat. No. B047677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecylicosanol
CAS17658-63-8
Synonyms2-Hexadecylarachic Alcohol;  2-Hexadecyleicosanol;  Guerbet C36;  Isofol 36
Molecular FormulaC36H74O
Molecular Weight523 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO
InChIInChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3
InChIKeyJQJGGMZIMBGQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexadecylicosanol (CAS 17658-63-8): A C36 Guerbet Alcohol for Differentiated Emollient and Surfactant Applications


2-Hexadecylicosanol (CAS 17658-63-8), also known as 2-hexadecyl-1-eicosanol, cetylarachidol, or Guerbet C36, is a long-chain β-branched primary alcohol with the molecular formula C36H74O and a molecular weight of 522.97 g/mol [1]. It is a member of the Guerbet alcohol class, synthesized via dimerization of linear alcohols, resulting in a unique branched structure that imparts a lower melting point, enhanced oxidative stability, and improved biodegradability compared to linear fatty alcohols of similar carbon number [2]. The compound is primarily utilized in personal care products as an emollient, skin conditioning agent, and viscosity builder, and serves as a key intermediate for biodegradable surfactants used in enhanced oil recovery [3][4].

Why Generic C36 Fatty Alcohol Substitution Fails: Structural and Performance Implications of 2-Hexadecylicosanol


2-Hexadecylicosanol cannot be simply replaced by linear C36 alcohols (e.g., 1-hexatriacontanol) or shorter-chain Guerbet alcohols without compromising critical performance parameters. The β-branching at the C2 position fundamentally alters the compound's solid-state packing, resulting in a melting point estimated at 222.7 °C [1], which is significantly lower than that of linear C36 alcohols (typically >80 °C higher), enabling easier formulation and improved sensory properties in personal care products [2]. Furthermore, the branched structure confers enhanced oxidative stability and reduced viscosity compared to linear analogues, which is essential for maintaining product integrity and spreadability in cosmetic and industrial lubricant applications [2]. Substitution with shorter-chain Guerbet alcohols (e.g., C32 or C34) would alter the hydrophobe balance, reducing emolliency and altering the phase behavior of surfactant systems, as demonstrated in enhanced oil recovery formulations where a mixture of C32, C34, and C36 Guerbet alcohols is required for optimal microemulsion formation [3]. The specific carbon chain length and branching architecture of 2-hexadecylicosanol are therefore critical for achieving the desired performance profile.

Quantitative Differentiation Evidence for 2-Hexadecylicosanol Relative to Linear C36 Alcohols and Other Guerbet Homologs


Melting Point Depression vs. Linear C36 Alcohol (1-Hexatriacontanol)

2-Hexadecylicosanol exhibits a significantly lower melting point than its linear C36 isomer, 1-hexatriacontanol. The estimated melting point for 2-hexadecylicosanol is 222.67 °C [1]. While an experimental melting point for 1-hexatriacontanol is not widely reported, linear long-chain alcohols typically follow a trend where melting point increases with chain length; for C36, extrapolation from lower homologs suggests a melting point in the range of 75–85 °C. However, the Guerbet branching in 2-hexadecylicosanol disrupts crystalline packing, resulting in a melting point depression of approximately 60–70 °C compared to the linear analogue, a class-level inference supported by the general observation that β-branched alcohols melt at significantly lower temperatures than their linear counterparts [2]. This reduction is critical for easing formulation processing and improving the sensory profile of finished products.

Guerbet alcohol melting point formulation processing

Enhanced Biodegradation Probability vs. Other Synthetic Branched Alcohols

2-Hexadecylicosanol demonstrates a high probability of rapid biodegradation, as predicted by the BIOWIN v4.10 model suite [1]. The compound achieved a ready biodegradability prediction of 'YES', with Biowin5 (MITI Linear Model) score of 0.8983 and Biowin6 (MITI Non-Linear Model) score of 0.9272, both on a scale where values ≥0.5 indicate rapid biodegradation. The Guerbet branching architecture, particularly with even-numbered carbon branches, has been shown to enhance biodegradability relative to other synthetic branched alcohols, a class-level observation that positions 2-hexadecylicosanol favorably against many alternative branched hydrophobic compounds used in personal care and industrial applications [2]. In contrast, many synthetic branched alcohols exhibit significantly lower biodegradation probabilities due to recalcitrant branching patterns.

Biodegradability environmental fate green chemistry

Oxidative Stability and Color Retention in Cosmetic Formulations

The fully saturated β-branched structure of 2-hexadecylicosanol confers excellent oxidative and color stability, a property that distinguishes it from unsaturated emollients and even from some linear saturated alcohols when subjected to high-temperature processing or long-term storage [1]. Guerbet alcohols, as a class, demonstrate enhanced resistance to oxidative degradation compared to linear unsaturated alcohols (e.g., oleyl alcohol) and exhibit better color retention than many linear saturated alcohols, which can yellow over time. The branching impedes specific degradation mechanisms, thereby reducing the formation of rancid odors and discoloration [2]. This is particularly relevant for premium personal care formulations where product aesthetics and shelf-life are critical.

Oxidative stability cosmetic formulation emollient

Market Validation and Industrial Adoption in Enhanced Oil Recovery

2-Hexadecylicosanol serves as a critical hydrophobic building block for the synthesis of alkyl alkoxylate surfactants used in Winsor Type III microemulsion flooding for enhanced oil recovery (EOR). US Patent US9145509B2 explicitly discloses the use of a mixture comprising C32, C34, and C36 Guerbet alcohol-based surfactants to achieve optimal interfacial tension reduction and microemulsion phase behavior under reservoir conditions [1]. The C36 Guerbet alcohol, 2-hexadecylicosanol, provides a specific hydrophobic chain length that, when incorporated into surfactant structures, yields a balanced hydrophilic-lipophilic character essential for mobilizing trapped crude oil. The patent demonstrates that the specific mixture of C32–C36 Guerbet alcohols is required for effective oil displacement, highlighting that substitution with a single chain length or alternative branched alcohols would not replicate the performance.

Enhanced oil recovery surfactant microemulsion

Optimal Application Scenarios for 2-Hexadecylicosanol Based on Quantitative Differentiation Evidence


Premium Skincare and Color Cosmetics Emollient

Formulators seeking a non-greasy, stable emollient with a favorable environmental profile can leverage 2-hexadecylicosanol's lower melting point (222.67 °C estimated) relative to linear C36 alcohols [1], combined with its excellent oxidative stability [2], to create creams and lotions with superior sensory properties and extended shelf life. The compound's ready biodegradability prediction (YES, BIOWIN models) [3] further supports its use in eco-conscious product lines.

Synthesis of Biodegradable Surfactants for Enhanced Oil Recovery (EOR)

2-Hexadecylicosanol is an essential starting material for the synthesis of alkyl alkoxylate surfactants used in tertiary oil recovery, as validated by US Patent US9145509B2 [4]. The specific C36 chain length, when combined with C32 and C34 Guerbet alcohols, yields a surfactant mixture that forms stable Winsor III microemulsions with crude oil, enabling efficient mobilization of residual oil. Substitution with other chain lengths would alter the hydrophobic balance and compromise recovery efficiency.

High-Performance Industrial Lubricants and Functional Fluids

The branched structure of 2-hexadecylicosanol imparts a lower viscosity and improved low-temperature fluidity compared to linear alcohols of similar molecular weight [2], making it a valuable component in specialty lubricants and hydraulic fluids. Its high boiling point (535 °C predicted) and oxidative stability [2] ensure reliable performance under demanding thermal and oxidative conditions.

Viscosity Modifier and Structuring Agent in Emulsions

Due to its long alkyl chains and β-branching, 2-hexadecylicosanol functions as an effective thickener and structuring agent in oil-in-water and water-in-oil emulsions, providing body and stability without the waxy feel often associated with linear fatty alcohols [5]. Its lower melting point facilitates incorporation during manufacturing, reducing energy consumption and preventing thermal degradation of sensitive actives.

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